4-benzyl-N-(thiophen-2-ylmethylidene)piperazin-1-amine
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Overview
Description
4-benzyl-N-(thiophen-2-ylmethylidene)piperazin-1-amine is a chemical compound with the molecular formula C16H19N3S. It is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a thiophene ring. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(thiophen-2-ylmethylidene)piperazin-1-amine typically involves the condensation of 4-benzylpiperazine with thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(thiophen-2-ylmethylidene)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
4-benzyl-N-(thiophen-2-ylmethylidene)piperazin-1-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases or cancer.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(thiophen-2-ylmethylidene)piperazin-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways or inhibit the activity of certain enzymes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4-benzylpiperazine: Shares the piperazine ring and benzyl group but lacks the thiophene ring.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the piperazine and benzyl groups.
N-(thiophen-2-ylmethylidene)piperazin-1-amine: Similar structure but without the benzyl group.
Uniqueness
4-benzyl-N-(thiophen-2-ylmethylidene)piperazin-1-amine is unique due to the combination of the piperazine ring, benzyl group, and thiophene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-2-5-15(6-3-1)14-18-8-10-19(11-9-18)17-13-16-7-4-12-20-16/h1-7,12-13H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWDYPMRNJTENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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